molecular formula C16H23N5O4S2 B3014263 N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1203154-03-3

N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B3014263
CAS RN: 1203154-03-3
M. Wt: 413.51
InChI Key: LNECBBAQXHERKZ-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H23N5O4S2 and its molecular weight is 413.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity Evaluation

Research in the field has developed various synthetic pathways to create molecules with significant biological activities. For instance, compounds incorporating 1,2,4-triazole and piperidine scaffolds have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and anticancer activities. These studies highlight the potential of such compounds to serve as lead molecules for the development of new therapeutic agents. The synthesis involves multiple steps, including the Mannich reaction and the use of sulfonamide groups, to produce derivatives with enhanced biological activities (Fandaklı et al., 2012; Rehman et al., 2018).

Antimicrobial and Anticancer Properties

Several studies have synthesized novel compounds featuring the piperidine ring, investigating their potential as antimicrobial and anticancer agents. These compounds have been shown to exhibit moderate to potent activity against various bacterial and fungal strains, as well as cancer cell lines. The inclusion of functional groups such as sulfonamide enhances the biological activity of these molecules, demonstrating the importance of chemical modifications in drug discovery (Babu et al., 2012; Al-Said et al., 2011).

Molecular Docking and Drug Design

The design and synthesis of novel compounds, including those with the piperidine motif, often involve computational techniques such as molecular docking. These methods allow for the prediction of compound affinity towards specific biological targets, guiding the synthesis of molecules with enhanced selectivity and potency. The development of selective 5-HT receptor antagonists and acetylcholinesterase inhibitors exemplifies the application of these techniques in creating molecules with targeted biological activities (Canale et al., 2016; Sugimoto et al., 1990).

properties

IUPAC Name

N-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O4S2/c1-19-14(13-4-3-11-26-13)18-21(16(19)23)10-7-17-15(22)12-5-8-20(9-6-12)27(2,24)25/h3-4,11-12H,5-10H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNECBBAQXHERKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2CCN(CC2)S(=O)(=O)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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